molecular formula C16H14FN3 B2427768 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline CAS No. 1354952-46-7

4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Cat. No. B2427768
CAS RN: 1354952-46-7
M. Wt: 267.307
InChI Key: COIOZLNEPSHNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic uses in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

1. Synthesis of Novel Compounds

  • Rapid Synthesis Using Microwave Heating : A study by Menteşe et al. (2015) describes the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, using a precursor similar to 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline, demonstrating efficient synthesis methods under microwave irradiation (Menteşe et al., 2015).
  • Synthesis of Schiff's Base and Azetidinones : Another study by Mistry et al. (2016) focused on the synthesis of Schiff's base, azetidinones, and thiazolidinones from compounds including a similar structure to the chemical , highlighting its utility in creating diverse chemical structures (Mistry et al., 2016).

2. Antimicrobial Applications

  • Antimicrobial Activity of Synthesized Molecules : Yolal et al. (2012) conducted a study on the synthesis of eperezolid-like molecules, which included derivatives of the aniline class for antimicrobial applications, indicating the potential use of such compounds in developing new antimicrobial agents (Yolal et al., 2012).

3. Pharmaceutical Development

  • Synthesis of Fluoroquinolones : Research by Richardson et al. (1998) involved the synthesis of fluoroquinolones using compounds structurally similar to 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline, showcasing the chemical's relevance in the development of pharmaceuticals (Richardson et al., 1998).

4. Bioactive Compound Synthesis

  • Synthesis and Biological Evaluation : Studies such as those conducted by Kavitha et al. (2016) and Raparla et al. (2013) demonstrate the synthesis of novel bioactive compounds, including oxadiazole derivatives and benzothiazole substituted pyrazole analogues, using processes that potentially involve compounds similar to 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline (Kavitha et al., 2016) (Raparla et al., 2013).

properties

IUPAC Name

4-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c17-11-3-8-14-15(9-11)20(13-6-7-13)16(19-14)10-1-4-12(18)5-2-10/h1-5,8-9,13H,6-7,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIOZLNEPSHNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)F)N=C2C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline

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